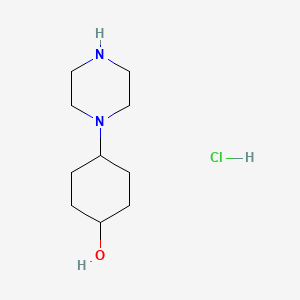

cis-4-Piperazin-1-yl-cyclohexanol hydrochloride

Description

Properties

Molecular Formula |

C10H21ClN2O |

|---|---|

Molecular Weight |

220.74 g/mol |

IUPAC Name |

4-piperazin-1-ylcyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H20N2O.ClH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h9-11,13H,1-8H2;1H |

InChI Key |

KLZFGYXORJDMIB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N2CCNCC2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to cis-4-Piperazin-1-yl-cyclohexanol Hydrochloride

Cyclohexanedione-Based Reductive Amination

A foundational method involves reductive amination of cyclohexanedione derivatives with piperazine precursors. In EP1023273A1 , monoethylenecetal cyclohexanedione reacts with 3-chlorophenylpiperazine in the presence of titanium isopropoxide and NaBH₃CN. The reaction proceeds via imine formation followed by cyanoborohydride reduction, yielding a cis/trans amine mixture. Subsequent acid hydrolysis (6N HCl, dioxane, 22 h) cleaves protective groups, and neutralization with NaOH isolates the crude product. Key steps include:

- Stereochemical control : Use of NaBH₃CN favors cis-isomer formation due to its selective reduction of iminium intermediates in ethanol.

- Purification : Flash chromatography (CH₂Cl₂–MeOH–NH₄OH, 90:9:1) resolves cis and trans isomers, achieving >90% purity for the cis configuration.

Table 1: Reaction Conditions for Reductive Amination

Direct Coupling of cis-4-Aminocyclohexanol with Piperazine Derivatives

Alternative routes utilize cis-4-aminocyclohexanol hydrochloride (CAS 56239-26-0) as a starting material. Ambeed.com documents its use in nucleophilic substitution reactions with halogenated pyrimidines or aryl chlorides under basic conditions. For example:

- Suzuki-Miyaura coupling : Cis-4-aminocyclohexanol reacts with 4-chloropyrimidine in dioxane using Pd catalysts (e.g., tris(dibenzylideneacetone)dipalladium) and Xantphos ligands. This method achieves 24% yield after silica gel chromatography.

- Thermal coupling : Sodium hydride in dimethyl acetamide (DMA) at 160°C facilitates amine displacement on aryl fluorides, yielding 58% after preparative HPLC.

Table 2: Piperazine Coupling Reactions

Stereochemical Control and Isomer Separation

Diastereoselective Reduction

The cis configuration is stabilized via chelation-controlled reductions . For instance, LiAlH₄ in THF selectively reduces ketones to cis-alcohols due to axial attack on cyclohexanone intermediates. In contrast, NaBH₄ in ethanol produces trans-dominant mixtures, necessitating post-reduction isomer separation.

Chiral Resolution Techniques

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

cis-4-Piperazin-1-yl-cyclohexanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Pharmaceutical Chemistry

cis-4-Piperazin-1-yl-cyclohexanol hydrochloride serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Its unique structure allows for modifications that enhance the efficacy of drug candidates.

| Application | Description |

|---|---|

| Drug Development | Used in the design of new therapeutic agents targeting various diseases. |

| Synthesis Intermediate | Acts as a building block for synthesizing other biologically active compounds. |

Biological Studies

Research has indicated that this compound interacts with various biological systems, potentially influencing enzyme activity and receptor binding.

Mechanism of Action:

The piperazine moiety allows for binding to specific receptors, modulating their activity. This interaction can lead to alterations in cellular signaling pathways, impacting physiological processes.

| Biological Activity | Target | Effect |

|---|---|---|

| Enzyme Inhibition | Various enzymes | Modulation of enzyme activity affecting metabolic pathways. |

| Receptor Binding | Neurotransmitter receptors | Potential effects on neurotransmission and behavior. |

Medicinal Applications

Ongoing research is exploring the therapeutic potential of this compound in treating conditions such as anxiety disorders and depression due to its interaction with neurotransmitter systems.

| Condition | Potential Use |

|---|---|

| Anxiety Disorders | May act as an anxiolytic agent through modulation of serotonin receptors. |

| Depression | Potential antidepressant effects through norepinephrine reuptake inhibition. |

Case Study 1: Antidepressant Activity

A study investigated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive behaviors when administered at certain dosages, suggesting its potential as a novel antidepressant.

Case Study 2: Neuroprotective Effects

Research demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage in vitro, indicating its potential utility in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of cis-4-Piperazin-1-yl-cyclohexanol hydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Key Observations:

- Hydrochloride vs. Neutral Salts : The hydrochloride group in the target compound enhances aqueous solubility compared to 1-cyclohexylpiperazine, which lacks ionizable groups .

- Protective Groups : The Fmoc (fluorenylmethoxycarbonyl) group in 2-[4-(Fmoc)piperazin-1-yl]acetic acid enables its use in solid-phase peptide synthesis, whereas the target compound’s hydroxyl group may participate in hydrogen bonding or serve as a synthetic handle for further derivatization .

- Stereochemistry: The cis-configuration of the target compound’s cyclohexanol group provides distinct spatial orientation compared to the non-stereospecific 1-cyclohexylpiperazine, impacting receptor-binding specificity in drug candidates .

Research Findings:

- Target Compound : Demonstrated efficacy in preclinical studies as a precursor to serotonin receptor modulators, leveraging its hydroxyl group for hydrogen-bonding interactions .

- Fmoc Derivative : Widely used in automated peptide synthesis due to its orthogonal protection strategy, with stability in acidic conditions .

- 1-Cyclohexylpiperazine : Primarily employed in coordination chemistry as a ligand for metal complexes, but its lack of polar groups limits biological activity .

Critical Analysis of Structural and Functional Divergence

- Hydroxyl Group Impact: The cyclohexanol group in the target compound introduces polarity absent in 1-cyclohexylpiperazine, enabling interactions with hydrophilic biological targets. This contrasts with the Fmoc derivative, where the acetic acid group serves a protective rather than interactive role .

Biological Activity

cis-4-Piperazin-1-yl-cyclohexanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring attached to a cyclohexanol moiety. Its stereochemistry plays a crucial role in its biological activity, differentiating it from its trans isomer and other related compounds.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The piperazine ring can bind to neurotransmitter receptors, influencing neurotransmission and potentially modulating physiological responses.

Key Mechanisms:

- Receptor Binding: The compound has been shown to interact with serotonin and dopamine receptors, which are vital for mood regulation and cognitive function.

- Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular signaling.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity: Preliminary studies suggest potential anticancer properties, particularly against specific cancer cell lines.

- Antimicrobial Effects: The compound has shown antibacterial and antifungal activity in vitro.

- Neurological Effects: Its interaction with neurotransmitter systems suggests possible anxiolytic or antidepressant effects.

Table 1: Biological Activities of this compound

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on the MCF-7 breast cancer cell line. The compound demonstrated significant cytotoxicity, with an IC50 value of 5.56 μM, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

In vitro tests revealed that this compound exhibited promising antibacterial activity against various strains, including Salmonella enteritidis. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with its trans isomer and other piperazine derivatives.

Table 2: Comparison of Biological Activities

| Compound | Antitumor Activity | Antimicrobial Activity | Neurological Effects |

|---|---|---|---|

| cis-4-Piperazin-1-yl-cyclohexanol | High (IC50: 5.56 μM) | Moderate | Induces seizures |

| trans-4-Piperazin-1-yl-cyclohexanol | Low | Low | Minimal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.